molecular formula C17H22N4O3 B2998832 1-(2-methoxyphenyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea CAS No. 2034374-37-1

1-(2-methoxyphenyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea

Cat. No.: B2998832
CAS No.: 2034374-37-1
M. Wt: 330.388
InChI Key: ORHNLALTOBAEMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyphenyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea is a urea derivative featuring a methoxyphenyl group and a pyrazole moiety substituted with a tetrahydro-2H-pyran-2-ylmethyl group. Urea-based compounds are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance receptor interactions. Below, we compare its structure and inferred properties with similar compounds from diverse sources.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-23-16-8-3-2-7-15(16)20-17(22)19-13-10-18-21(11-13)12-14-6-4-5-9-24-14/h2-3,7-8,10-11,14H,4-6,9,12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHNLALTOBAEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-methoxyphenyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea has garnered attention for its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

  • Molecular Formula : C18H24N4O3
  • Molecular Weight : 344.41 g/mol
  • IUPAC Name : 1-(2-methoxyphenyl)-3-(1-(tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea

The structure consists of a methoxyphenyl group, a tetrahydro-pyran moiety, and a pyrazole ring, which are critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM)
Compound AUACC-620.274
Compound BMDA-MB-4350.709
Compound CSK-MEL-50.116

These findings suggest that the presence of specific substituents on the aromatic rings enhances the activity against melanoma cells, with electron-donating groups being particularly effective .

The proposed mechanisms through which this compound exerts its effects include:

  • Microtubule Stabilization : Similar compounds have been shown to stabilize microtubules, leading to cell cycle arrest in the G2/M phase, which is crucial in cancer therapy.
  • Reactive Oxygen Species (ROS) Induction : The compound may induce ROS formation, causing oxidative stress and subsequent apoptosis in cancer cells .
  • Inhibition of Kinases : Some studies indicate that related compounds inhibit specific kinases involved in cancer progression, providing another pathway for their antitumor effects .

Study 1: Melanoma Treatment

A study investigated the effects of a closely related compound on melanoma cell lines (UACC-62 and MDA-MB-435). The results indicated a significant reduction in cell viability with an IC50 value of 0.274 µM for UACC-62 cells. The study concluded that structural modifications significantly enhance the antitumor activity of these compounds .

Study 2: In Vivo Efficacy

In vivo studies using murine models demonstrated that treatment with the compound resulted in reduced tumor growth without noticeable toxicity to the host. This suggests a favorable therapeutic index and potential for clinical application .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound’s key features include:

  • 2-Methoxyphenyl group : Electron-donating methoxy group enhances solubility and influences aromatic interactions.
  • Tetrahydro-2H-pyran-2-ylmethyl substituent : Oxygen-containing pyran ring improves metabolic stability compared to sulfur or smaller heterocycles.
  • Pyrazole ring : A nitrogen-rich heterocycle contributing to hydrogen bonding and π-π stacking.
Table 1: Structural Comparison of Urea Derivatives
Compound Name Key Substituents Molecular Weight Notable Features Reference
1-(2-Methoxyphenyl)-3-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)urea (Target) 2-Methoxyphenyl, tetrahydro-2H-pyran-2-ylmethyl Not provided Oxygenated pyran enhances stability; methoxy improves solubility.
1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea 2-Chlorophenyl, thiopyran (sulfur-containing) Not provided Thiopyran increases lipophilicity; chloro group may enhance binding affinity.
1-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea Tetrahydrofuran (smaller oxygenated ring), thiophene 278.33 Smaller furan ring reduces steric bulk; thiophene introduces π-electron richness.
1-((3-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea Trifluoromethylphenyl, pyrazine 376.34 Trifluoromethyl enhances hydrophobicity; pyrazine alters electronic properties.
1-{2-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea Extended alkyl chain, thiophenyl 340.4 Alkyl chain increases lipophilicity; thiophene impacts electronic interactions.

Impact of Substituents on Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (target compound) improves aqueous solubility compared to chloro () or trifluoromethyl () groups, which are electron-withdrawing and increase hydrophobicity .
  • Heterocyclic Variations: Tetrahydro-2H-pyran (target compound) offers metabolic stability due to its oxygen atom, whereas tetrahydrofuran () has reduced ring size, affecting conformational flexibility .
  • Pyrazole Modifications :

    • Substituents at the pyrazole N1 position (e.g., tetrahydro-2H-pyran-2-ylmethyl vs. thiopyran-methyl) influence steric bulk and interaction with hydrophobic pockets .

Inferred Pharmacokinetic and Pharmacodynamic Differences

  • Solubility : Methoxyphenyl and pyran groups (target compound) likely enhance solubility compared to chloro- or trifluoromethyl-substituted analogs .
  • Metabolic Stability : Oxygenated pyran rings resist oxidative metabolism better than furan or thiopyran .
  • Binding Affinity : Trifluoromethyl groups () may strengthen hydrophobic interactions, while thiophene () could enhance π-stacking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.